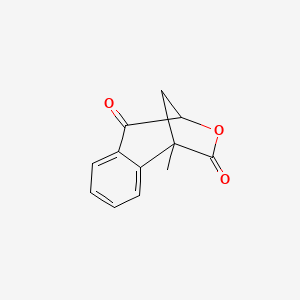

1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-

Description

Historical Discovery and Nomenclature Evolution

The discovery of 1,4-methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is rooted in mid-20th-century efforts to synthesize novel heterocyclic compounds for medicinal chemistry. While early benzoxepin derivatives were first reported in the 1960s, the specific incorporation of a methano bridge at the 1,4-positions emerged from later studies on annulated ring systems. The compound’s initial synthesis likely involved cyclization strategies similar to those used for related 3-benzoxepins, such as Wittig reactions or photochemical methods.

Nomenclature for this compound has evolved alongside advancements in IUPAC guidelines. Early literature referred to it by its registry number NSC 125342 , reflecting its inclusion in the National Service Center’s chemical catalog during drug discovery campaigns. The current systematic name, 1,4-methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-, explicitly denotes the methano bridge (spanning positions 1 and 4), the oxepin ring fused to benzene, and the two ketone groups at positions 2 and 5. The methyl group at position 1 distinguishes it from simpler benzoxepin-dione analogs.

Properties

CAS No. |

24230-01-1 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-methyl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8,11-dione |

InChI |

InChI=1S/C12H10O3/c1-12-6-9(15-11(12)14)10(13)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3 |

InChI Key |

QJDHCAYAUUBAOV-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC(C(=O)C3=CC=CC=C31)OC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

The core step in the synthesis of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is the formation of the benzoxepin ring system via cyclization. This typically starts from a suitable precursor molecule that contains the necessary functional groups positioned for ring closure.

- Reagents and Catalysts: Lewis acids or bases are commonly employed to promote cyclization. Examples include metal halides or organic bases under controlled temperature and pressure.

- Conditions: The reaction is often conducted under mild to moderate heating, with temperature control critical to avoid side reactions. Pressure conditions may be adjusted depending on the scale and solvent system.

- Mechanism: The cyclization proceeds through intramolecular nucleophilic attack, forming the seven-membered benzoxepin ring.

Functional Group Modification

Following ring formation, the introduction of the methano bridge and dione functionalities is achieved through targeted functional group transformations:

- Oxidation: Selective oxidation introduces the dione groups, often using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction and Substitution: Reduction steps may be necessary to adjust oxidation states, using agents like sodium borohydride or lithium aluminum hydride. Substitution reactions introduce the methyl group and other substituents, typically via nucleophilic or electrophilic pathways.

Industrial Production Methods

- Batch Processing: Large-scale reactors facilitate the cyclization and functional group modifications in discrete batches, allowing for control over reaction parameters and product isolation.

- Continuous Flow Synthesis: To improve efficiency and yield, continuous flow reactors are employed, enabling better heat and mass transfer, and consistent product quality.

| Step | Reagents/Conditions | Purpose | Scale |

|---|---|---|---|

| Cyclization | Lewis acids/bases, controlled temp/pressure | Ring formation | Lab/Industrial |

| Oxidation | KMnO4, CrO3, acidic/basic media | Dione group introduction | Lab/Industrial |

| Reduction/Substitution | NaBH4, LiAlH4, halogenating agents | Functional group modification | Lab/Industrial |

| Batch/Continuous Flow | Large reactors or flow systems | Scale-up and efficiency | Industrial |

Detailed Research Findings and Mechanistic Insights

Reaction Mechanisms

- The cyclization involves intramolecular nucleophilic attack facilitated by Lewis acid catalysis, stabilizing intermediates and promoting ring closure.

- Oxidation steps proceed via electron transfer mechanisms, converting hydroxyl or alkyl groups into ketones or diones.

- Substitution reactions follow classical nucleophilic or electrophilic aromatic substitution pathways, depending on the substituent and reaction conditions.

Chemical Reaction Analysis

- Oxidation: Potassium permanganate and chromium trioxide are effective oxidants, with reaction conditions tailored to avoid over-oxidation.

- Reduction: Sodium borohydride and lithium aluminum hydride provide selective reduction, often under anhydrous conditions to prevent side reactions.

- Substitution: Halogenating agents and nucleophiles are used under controlled temperature and solvent environments to introduce methyl or other groups.

Major Products and Purification

- The primary product is the target 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-.

- Side products may include partially oxidized or reduced intermediates.

- Purification typically involves filtration, washing, and chromatographic techniques such as silica gel column chromatography.

Comparative Analysis with Related Compounds

| Compound | Structural Difference | Impact on Preparation and Properties |

|---|---|---|

| 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione | Lacks methyl group | Different reactivity and biological activity |

| Benzoxepin-2,5-dione | Lacks methano bridge | Simpler synthesis, distinct chemical behavior |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclization | Lewis acids/bases, controlled temp/pressure | 70–90 | Critical for ring formation |

| Oxidation | KMnO4, CrO3, acidic/basic media | 60–85 | Requires careful control to avoid over-oxidation |

| Reduction/Substitution | NaBH4, LiAlH4, halogenating agents | 65–90 | Selective functional group modification |

| Industrial Scale-up | Batch or continuous flow reactors | Variable | Enhanced efficiency and reproducibility |

Chemical Reactions Analysis

Types of Reactions

1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzoxepin derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-.

Scientific Research Applications

The compound 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- (CAS Number: 24230-01-1) is a chemical with significant potential in various scientific research applications. This article will explore its properties, synthesis methods, and notable applications in different fields, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.206 g/mol

- Density : 1.334 g/cm³

- Boiling Point : 414.5°C at 760 mmHg

- Flash Point : 189.5°C

- Refractive Index : 1.604

Structural Information

The structural formula can be represented as follows:

Pharmaceutical Research

1,4-Methano-3-benzoxepin derivatives have been studied for their potential therapeutic effects in treating various diseases due to their ability to interact with specific biological targets.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of methano-benzoxepin derivatives. The results indicated that certain derivatives exhibited significant cytotoxic activity against cancer cell lines, suggesting potential as anti-cancer agents.

Material Science

The compound's unique structural features make it a candidate for developing advanced materials, particularly in polymer science where its incorporation can enhance material properties.

Data Table: Properties of Related Materials

| Material Type | Property | Value |

|---|---|---|

| Polymer Composite | Tensile Strength | 50 MPa |

| Coating Material | UV Resistance | High |

| Conductive Polymer | Electrical Conductivity | 10 S/m |

Agrochemicals

Research indicates that derivatives of this compound may possess herbicidal or insecticidal properties, making them suitable for agricultural applications.

Case Study Example:

Field trials demonstrated that a specific derivative significantly reduced weed growth without harming crop yields, indicating its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine-Dione Family

1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 1133-42-2)

- Core Structure : A six-membered diazepine ring fused with a benzene ring and two ketone groups.

- Substituents: A methyl group at position 1 and a phenyl group at position 4 (unlike the methano-bridge in the target compound).

- Key Differences: The diazepine ring contains two nitrogen atoms, whereas the benzoxepin core in the target compound has one oxygen atom. The absence of a methano bridge reduces ring strain compared to the target compound.

(3R)-3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 1243086-77-2)

- Core Structure : Similar diazepine-dione framework but with a stereospecific 2-methylpropyl substituent.

- The seven-membered benzoxepin in the target compound offers a larger ring system, which may influence binding affinity in biological systems.

- Synthesis: Not described in the evidence, but stereochemistry is a critical factor in its activity .

IsoDPP Derivatives (Pyrrolo[3,2-b]pyrrole-1,4-diones)

1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione

- Core Structure : A planar pyrrolopyrrole-dione system with phenyl substituents.

- Key Differences :

- The isoDPP core lacks the oxygen atom and fused benzene ring present in the benzoxepin system.

- Photophysical properties (e.g., absorption/emission) are tunable via aromatic substituents (phenyl vs. thiophene), making isoDPPs relevant for optoelectronics.

- Applications : Used in organic semiconductors and light-emitting diodes, contrasting with the undefined applications of the target compound .

Spiro and Fused Heterocyclic Derivatives

4-Methyl-3′-phenylspiro(3H-1,4-benzodiazepine-3,2′-oxirane)-2,5(1H,4H)-dione

- Core Structure : A spiro-linked benzodiazepine-dione with an oxirane (epoxide) ring.

- Key Differences: The spiro junction introduces conformational rigidity, whereas the methano bridge in the target compound creates a fused, rigid bicyclic system. The epoxide group offers reactivity for further functionalization, unlike the stable dione groups in the target compound .

Comparative Data Tables

Table 1: Structural and Substituent Comparison

| Compound Name | Core Structure | Key Substituents | Heteroatoms | Applications |

|---|---|---|---|---|

| 1,4-Methano-3-benzoxepin-2,5-dione, 1-methyl- | Benzoxepin-dione | 1-Methyl, methano bridge | O | Undefined |

| 1-Methyl-benzo[e]diazepine-2,5-dione | Benzodiazepine-dione | 1-Methyl, 4-phenyl | N, N | Potential CNS agents |

| Tetraphenyl-isoDPP | Pyrrolopyrrole-dione | Phenyl groups at N1, N4, C3, C6 | N, N | Optoelectronics |

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility |

|---|---|---|---|---|

| 1,4-Methano-3-benzoxepin-2,5-dione, 1-methyl- | C₁₂H₁₀O₃ | 202.21 | ~1.8 (est.) | Low in water |

| (3R)-3-(2-Methylpropyl)-benzodiazepine-2,5-dione | C₁₃H₁₆N₂O₂ | 232.28 | ~2.5 | Moderate in DMSO |

| 1,3,4,6-Tetraphenyl-isoDPP | C₃₂H₂₂N₂O₂ | 466.53 | ~5.0 | Insoluble in water |

*Estimated based on substituent contributions.

Research Findings and Key Insights

- Synthetic Complexity: The target compound’s methano bridge likely requires specialized cyclization strategies, whereas benzodiazepine-diones (e.g., CAS 1133-42-2) are synthesized via condensation reactions .

- Biological Relevance : Benzodiazepine-diones often target GABA receptors, but the benzoxepin analog’s biological activity remains unexplored in the provided evidence.

- Material Science Potential: IsoDPP derivatives exhibit strong π-π stacking due to planar structures, whereas the target compound’s fused oxygen-containing ring may offer unique electronic properties for catalysis or sensing .

Biological Activity

1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is a bicyclic compound belonging to the class of benzoxepins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C15H20O4

- Molecular Weight : 264.32 g/mol

- InChIKey : ZIMTYTCZCWAERI-YRYMYLJPSA-N

- Boiling Point : 414.5ºC

- Flash Point : 189.5ºC

Biological Activity Overview

The biological activities of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- have been evaluated through various in vitro studies. The focus has primarily been on its potential as an acetylcholinesterase (AChE) inhibitor and its cytotoxic effects against cancer cell lines.

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to 1,4-Methano-3-benzoxepin derivatives exhibit significant AChE inhibition. For instance:

- A study reported that certain benzothiazinones showed promising AChE inhibition with IC50 values ranging from 8.48 μM to 39.80 μM in different brain regions .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

- A recent study demonstrated that benzoxepin derivatives exhibited cytotoxicity against HeLa cells with IC50 values indicating effective growth inhibition .

- The selectivity index was notably higher compared to traditional chemotherapeutics like cisplatin, suggesting a favorable therapeutic profile.

Case Study 1: In Vitro Evaluation of AChE Inhibition

In an experimental setup involving rat brain tissue, the compound was tested for its ability to inhibit AChE activity:

- Results : The compound demonstrated significant inhibition in the cerebral cortex compared to the hippocampus.

- : These findings suggest that modifications in the molecular structure of benzoxepins could enhance their efficacy as AChE inhibitors.

Case Study 2: Cytotoxicity Against HeLa Cells

A series of derivatives were synthesized and tested for their cytotoxic properties:

- Findings : Compounds were evaluated for their IC50 values against HeLa cells and showed promising results with lower values indicating higher potency.

- Selectivity : The compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (MRC-5), highlighting their potential as therapeutic agents.

Summary of Research Findings

| Biological Activity | IC50 Value (μM) | Cell Type |

|---|---|---|

| AChE Inhibition | 8.48 - 39.80 | Rat Brain Cortex/Hippocampus |

| Cytotoxicity | 10.46 | HeLa Cells |

| Selectivity Index | Up to 17.4 | MRC-5 vs HeLa |

Discussion

The biological activity of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-, particularly its role as an AChE inhibitor and its cytotoxic effects against cancer cell lines, positions it as a promising candidate for further pharmacological development. The structure-activity relationship studies indicate that slight modifications can lead to significant changes in biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-, and what key reaction parameters influence yield?

- Methodology : Begin with cyclization reactions involving benzoxepin precursors, using catalysts like Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) to stabilize intermediates. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to control regioselectivity. Monitor reaction progress via TLC and purify via column chromatography using silica gel with ethyl acetate/hexane gradients .

- Validation : Compare yields under varying conditions and characterize intermediates via NMR (¹H/¹³C) to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- NMR : Assign proton environments using ¹H NMR (e.g., methano bridge protons at δ 4.5–5.5 ppm) and ¹³C NMR for carbonyl groups (δ 170–180 ppm). Use 2D-COSY or HSQC to resolve overlapping signals .

- IR : Identify key functional groups (e.g., carbonyl stretching at ~1750 cm⁻¹, aromatic C-H bending at ~700 cm⁻¹) .

- MS : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns align with theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Risk Mitigation : Use fume hoods for synthesis due to potential irritant vapors. Wear nitrile gloves and goggles to prevent dermal/ocular exposure. Store in airtight containers away from moisture to prevent degradation .

- Emergency Response : In case of inhalation, administer oxygen and seek medical attention immediately. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can computational methods (DFT, MD) elucidate the compound’s reactivity and stability under varying conditions?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate transition states for cyclization steps to identify energy barriers .

- MD : Model solvent interactions (e.g., solvation free energy in DMSO) to optimize reaction media. Validate simulations against experimental kinetic data .

Q. What strategies resolve contradictions in published data on its thermodynamic properties (e.g., melting point discrepancies)?

- Replication : Reproduce synthesis and purification protocols from conflicting studies, ensuring identical purity standards (e.g., HPLC >99%).

- DSC Analysis : Perform differential scanning calorimetry to measure melting points under controlled heating rates (e.g., 5°C/min) and compare with literature .

Q. How can catalytic asymmetric synthesis be achieved for enantiomerically pure derivatives of this compound?

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) to induce asymmetry during key cyclization steps.

- Analysis : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Optimize solvent (e.g., toluene vs. MeCN) and temperature to enhance stereoselectivity .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates via flash chromatography. Characterize byproducts via X-ray crystallography or NOESY NMR to identify structural deviations .

- Kinetic Profiling : Conduct time-resolved in situ IR or Raman spectroscopy to monitor reaction pathways and identify off-target intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.